塞纳帕利布

概述

描述

塞纳帕利是一种新型的多聚腺苷二磷酸核糖聚合酶 1/2 抑制剂,在临床前和临床研究中均表现出显著的抗肿瘤活性。 它主要用于治疗晚期卵巢癌和其他实体瘤 .

科学研究应用

塞纳帕利在科学研究中具有广泛的应用,包括:

化学: 用作研究多聚腺苷二磷酸核糖聚合酶抑制机制的模型化合物。

生物学: 研究其在DNA损伤修复和细胞周期调控中的作用。

作用机制

塞纳帕利通过抑制多聚腺苷二磷酸核糖聚合酶 1 和 2 酶的活性发挥作用。这些酶参与修复DNA单链断裂。通过抑制这些酶,塞纳帕利阻止修复DNA损伤,导致DNA断裂积累,最终导致细胞死亡。 这种机制在具有同源重组缺陷的肿瘤中特别有效,例如具有BRCA1/2突变的肿瘤 .

未来方向

Senaparib has shown promising results in clinical trials. In a Phase III FLAMES study, Senaparib significantly enhanced progression-free survival (PFS) compared to placebo, regardless of whether patients had a BRCA mutation status . These results mark a significant step forward in offering improved prospects for patients facing this challenging condition, with the potential for broader treatment applicability .

生化分析

Biochemical Properties

Senaparib plays a crucial role in inhibiting the enzymatic activity of PARP1 and PARP2, which are involved in DNA damage repair. By inhibiting these enzymes, Senaparib prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death . Senaparib interacts with the PARP1 and PARP2 enzymes by binding to their catalytic domains, thereby blocking their activity .

Cellular Effects

Senaparib has profound effects on various types of cells, particularly cancer cells with BRCA1 and BRCA2 mutations. It induces cell death by trapping PARP1 on DNA at sites of damage, leading to the stalling of replication forks and the formation of double-strand breaks . This results in the activation of cell death pathways and the inhibition of cell proliferation . Senaparib also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process .

Molecular Mechanism

The molecular mechanism of Senaparib involves the inhibition of PARP1 and PARP2 enzymatic activities. Senaparib binds to the catalytic domains of these enzymes, preventing them from catalyzing the poly (ADP-ribosyl)ation (PARylation) of target proteins . This inhibition leads to the accumulation of DNA damage, the stalling of replication forks, and the formation of double-strand breaks . The trapped PARP1 enzyme on DNA further exacerbates the DNA damage, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Senaparib have been observed to change over time. Senaparib is stable and maintains its activity over extended periods . Long-term exposure to Senaparib in in vitro and in vivo studies has shown sustained inhibition of PARP1 and PARP2 activity, leading to prolonged DNA damage and cell death .

Dosage Effects in Animal Models

In animal models, the effects of Senaparib vary with different dosages. At lower doses, Senaparib effectively inhibits PARP1 and PARP2 activity, leading to significant antitumor effects . At higher doses, toxic or adverse effects have been observed, including hematological toxicities such as anemia, thrombocytopenia, and neutropenia . These findings highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

Senaparib is involved in metabolic pathways related to DNA damage repair. It interacts with enzymes and cofactors involved in the PARylation process, including PARP1 and PARP2 . By inhibiting these enzymes, Senaparib disrupts the normal metabolic flux and leads to the accumulation of DNA damage . This disruption affects the overall metabolic balance within the cell, contributing to its antitumor effects .

Transport and Distribution

Senaparib is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm and nucleus . Senaparib interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell . This distribution is crucial for its effectiveness in inhibiting PARP1 and PARP2 activity .

Subcellular Localization

Senaparib is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP1 and PARP2 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the nucleus . This localization is essential for its role in disrupting DNA repair processes and inducing cell death .

准备方法

塞纳帕利的合成路线和反应条件涉及多个步骤。具体的合成路线是专有的,但通常涉及使用各种有机试剂和催化剂来实现所需的化学结构。 塞纳帕利的工业生产方法旨在确保高纯度和高产率,通常涉及先进的纯化技术和严格的质量控制措施 .

化学反应分析

塞纳帕利会发生多种类型的化学反应,包括:

氧化反应: 该反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾等氧化剂。

还原反应: 该反应涉及添加氢或去除氧。常见的试剂包括氢化锂铝等还原剂。

取代反应: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

相似化合物的比较

塞纳帕利与其他多聚腺苷二磷酸核糖聚合酶抑制剂(如奥拉帕利、尼拉帕利和鲁卡帕利)相比。虽然所有这些化合物都具有类似的作用机制,但在临床前研究中,塞纳帕利显示出更高的效力和选择性。 它也与更低的非靶点相关不良事件可能性相关 .

类似化合物

- 奥拉帕利

- 尼拉帕利

- 鲁卡帕利

属性

IUPAC Name |

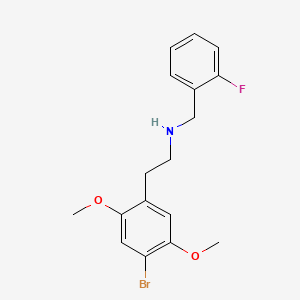

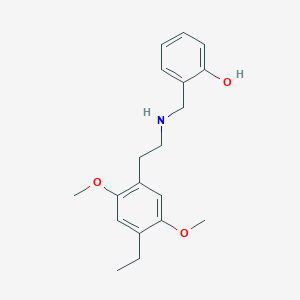

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUJTGLLREMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401682-78-7 | |

| Record name | Senaparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SENAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Senaparib (also known as IMP4297) is a potent, selective poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [, , , ]. PARP enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP1/2, Senaparib prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations [, , , ].

A: While the exact molecular formula, weight, and spectroscopic data are not explicitly mentioned in the provided abstracts, they indicate that Senaparib possesses a "novel chemical structure" [] compared to other PARP inhibitors. More detailed structural information may be available in the full research articles or patents related to Senaparib.

A: Research has investigated the impact of food on Senaparib's pharmacokinetic profile in healthy Chinese subjects []. While specific details on stability and formulation strategies are not provided in the abstracts, they highlight that Senaparib is administered orally [, , , , ] suggesting development efforts to ensure suitable stability and bioavailability.

A: Research indicates that Senaparib exhibits dose-proportional exposure at lower doses (2-80 mg), with absorption reaching saturation at higher doses (80-120 mg) []. The drug demonstrates minimal accumulation after repeated daily administration []. A drug-drug interaction study in healthy volunteers revealed that itraconazole (a potent CYP3A4 inhibitor) significantly increased Senaparib exposure, while rifampicin (a CYP3A4 inducer) decreased its exposure []. These findings suggest that Senaparib is metabolized by CYP3A4, and dosage adjustments may be needed when co-administered with strong CYP3A4 inhibitors or inducers.

A: Senaparib has demonstrated promising antitumor activity in both preclinical and clinical studies [, , , , , , , , , , ]. In preclinical models, Senaparib exhibited a wide therapeutic window and synergistic antitumor effects when combined with temozolomide [, ]. In clinical trials involving patients with advanced solid tumors, Senaparib demonstrated promising antitumor activity, particularly in individuals with BRCA1/2 mutations [, , , , , , , ]. Ongoing phase III trials are evaluating its efficacy as maintenance therapy in advanced ovarian cancer [, , , , ] and in combination with temozolomide for various advanced solid tumors, including small cell lung cancer [, , ].

ANone: While the provided abstracts don't specify resistance mechanisms for Senaparib, resistance to PARP inhibitors is an active area of research. Potential mechanisms may involve restoration of homologous recombination repair, upregulation of drug efflux pumps, or alterations in PARP enzyme structure.

A: Clinical trials indicate that Senaparib is generally well-tolerated [, , ]. Common adverse events include anemia, decreased white blood cell and platelet counts, and asthenia []. One dose-limiting toxicity (Grade 4 thrombocytopenia) was observed in a phase Ib/II trial []. No treatment-related deaths were reported in the available data [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B1652117.png)

![1,1'-Cyclohexane-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B1652118.png)

![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)